![molecular formula C14H13N3O2S B1668553 (3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile CAS No. 55393-37-8](/img/structure/B1668553.png)
(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile
Descripción general
Descripción
CH 102, an isoquinoline derivative, inhibits platelet aggregation.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- Synthesis and Labeling: The compound has been synthesized in various forms, including labeling with carbon-14 for potential use in drug development and pharmacokinetics studies (Koltai et al., 1981).
- Crystal Structure Analysis: Studies have focused on the crystal structure and oxidation properties of similar thiazoloisoquinolinone compounds, providing insights into their stereochemistry and potential reactivity (Rozwadowska et al., 2002).
Chemical Reactivity and Derivatives
- Reactivity with Nitrogen Nucleophiles: Research includes the exploration of reactions with nitrogen nucleophiles, leading to the creation of fused isoquinoline systems and other novel derivatives (Deady & Devine, 2004).
- Formation of Heterocyclic Compounds: The compound has been used in the synthesis of tetra- and penta-heterocyclic compounds incorporated with the isoquinoline moiety, expanding the range of potential chemical applications (Abdallah et al., 2009).
Potential Pharmaceutical Applications
- Antitumor Activity Evaluation: Some derivatives have been evaluated for their antitumor activities, indicating potential applications in cancer research and drug development (Hassaneen et al., 2013).
- Diverse Pharmaceutical Syntheses: The compound is involved in the synthesis of new derivatives of heterocyclic compounds containing various moieties, which may have implications in pharmaceutical chemistry (Hassaneen et al., 2012).
Propiedades
Número CAS |
55393-37-8 |
|---|---|
Nombre del producto |
(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile |
Fórmula molecular |
C14H13N3O2S |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
3-imino-8,9-dimethoxy-5,6-dihydro-[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H13N3O2S/c1-18-10-5-8-3-4-17-13(9(8)6-11(10)19-2)12(7-15)20-14(17)16/h5-6,16H,3-4H2,1-2H3 |
Clave InChI |
NKOJJXLZHFCSHK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CH 102; CH102; CH-102; Chinoin 102; Chinoin-102. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


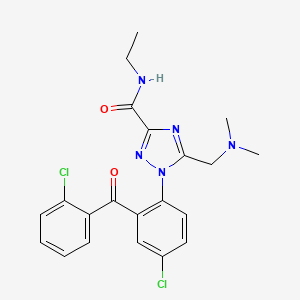
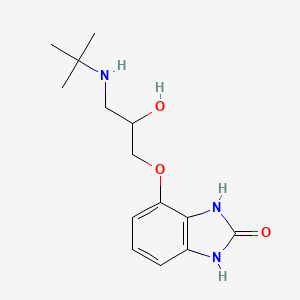
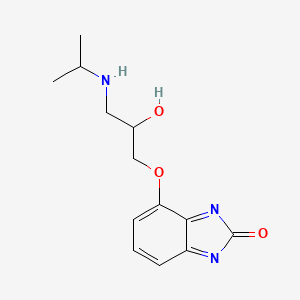

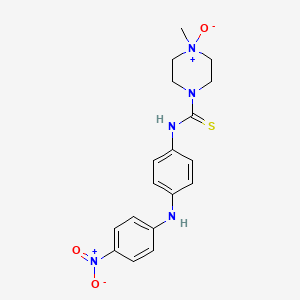
![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)
![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)

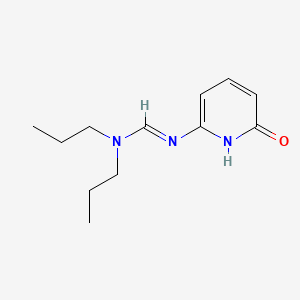


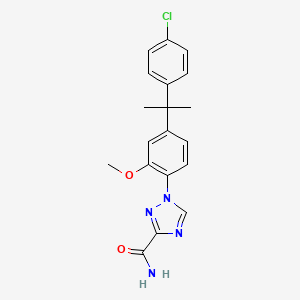
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)